molecular formula C6H6N4 B1440346 1H-Pyrazolo[3,4-B]pyridin-5-amine CAS No. 942185-01-5

1H-Pyrazolo[3,4-B]pyridin-5-amine

货号: B1440346
CAS 编号: 942185-01-5
分子量: 134.14 g/mol
InChI 键: OVICNYHPCJRQEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Early Research on Pyrazolo[3,4-b]pyridines

The exploration of pyrazolo[3,4-b]pyridines dates back over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908. nih.govmdpi.com This pioneering work involved the treatment of diphenylhydrazone and pyridine (B92270) with iodine. nih.gov Just a few years later, in 1911, Bülow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a strategy that would become widely adopted. mdpi.com

Early synthetic strategies for the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches: the formation of a pyridine ring onto a pre-existing pyrazole (B372694) ring, or the construction of a pyrazole ring on a pre-existing pyridine ring. nih.govmdpi.comresearchgate.net The former method, often utilizing 3-aminopyrazole (B16455) or 5-aminopyrazole derivatives as starting materials, has been the more predominantly used route. nih.govresearchgate.net For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents has been a cornerstone in the synthesis of this scaffold. nih.govmdpi.commdpi.com Conversely, the latter approach frequently involves the reaction of hydrazine (B178648) with a substituted pyridine carrying functional groups like an aldehyde, ketone, ester, or cyano group at the C3 position. nih.gov

Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide array of biological targets. This has led to the development of numerous derivatives with significant therapeutic potential. researchgate.netresearchgate.net The versatility of this scaffold is demonstrated by the diverse pharmacological activities its derivatives have been shown to possess.

These compounds have been extensively investigated for their applications in treating a range of diseases, including cancer, inflammation, neurological disorders, infectious diseases, and cardiovascular conditions. researchgate.net The unique structural characteristics of pyrazolo[3,4-b]pyridine derivatives enable them to bind to specific biological targets, paving the way for the discovery of novel drug candidates. researchgate.net

Table 1: Reported Biological Activities of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Biological Activity Therapeutic Area Research Findings Citations
Anticancer Oncology Derivatives have shown the ability to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis by targeting various kinases and proteins like CDK2, PIM1, and HSP90. tandfonline.comjst.go.jp They have also been investigated as inhibitors of Tropomyosin receptor kinases (TRKs). rsc.orgrsc.org tandfonline.comjst.go.jprsc.orgrsc.org
Anti-inflammatory Immunology Compounds have been synthesized and evaluated as inhibitors of TNF-alpha and IL-6, key cytokines in the inflammatory response. nih.gov nih.gov
Nervous System Agents Neurology Certain derivatives have been explored for their neuroprotective, antidepressant, anxiolytic, and anti-Alzheimer's properties. mdpi.com Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for Alzheimer's disease. mdpi.com mdpi.com
Antiviral Infectious Disease The scaffold has been incorporated into compounds showing antiviral activity. jst.go.jpmdpi.com jst.go.jpmdpi.com
Antimicrobial Infectious Disease Various substituted pyrazolo[3,4-b]pyridines have demonstrated antimicrobial properties. jst.go.jp jst.go.jp
Cardiovascular Cardiology Derivatives have been discovered with dual activities of inhibiting vascular remodeling and promoting vasodilation for the potential treatment of pulmonary arterial hypertension. nih.gov nih.gov
Enzyme Inhibition Various The scaffold is a common component in kinase inhibitors, with the pyrazole portion acting as a hydrogen bond center. nih.gov They have also been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov nih.govnih.gov

Isomeric Forms of Pyrazolo[3,4-b]pyridines and Their Research Implications

Pyrazolo[3,4-b]pyridines can exist in two primary isomeric forms: the 1H- and 2H-isomers, which are tautomeric when the pyrazole nitrogen is unsubstituted. nih.govmdpi.com Research has overwhelmingly focused on the 1H-isomers, which are significantly more prevalent in the scientific literature. nih.gov The predominance of the 1H-isomer is attributed to its greater thermodynamic stability, which arises from the aromatic character of both the pyrazole and pyridine rings. nih.gov In the 1H-isomer, a double bond can be drawn at the fusion of the two rings, allowing for aromatic circulation in both heterocyclic systems. In contrast, the 2H-isomer only permits a peripheral circulation of electrons. nih.gov

The relative stability of these isomers has significant research implications. The synthesis of pyrazolo[3,4-b]pyridines often leads to the preferential formation of the more stable 1H-isomer. nih.gov Achieving the 2H-isomer often requires specific synthetic strategies, such as starting with an appropriately substituted pyrazole to direct the regioselectivity. nih.gov

From a drug discovery perspective, the isomeric form can have a profound impact on the biological activity of the molecule. The different electronic distribution and spatial arrangement of the nitrogen atoms in the 1H- and 2H-isomers can lead to different binding interactions with biological targets. Notably, a search of the DrugBank database revealed 14 1H-pyrazolo[3,4-b]pyridines in various stages of research and development, including two approved drugs, while no 2H-isomers were found in these stages. nih.gov This highlights the current research emphasis and therapeutic success of the 1H-scaffold.

Current Research Landscape and Future Directions for 1H-Pyrazolo[3,4-b]pyridin-5-amine

Current research on the 1H-pyrazolo[3,4-b]pyridine scaffold continues to be vibrant and multifaceted. A significant portion of this research is dedicated to the synthesis of novel derivatives and the exploration of their therapeutic applications, particularly in oncology. For instance, recent studies have focused on designing pyrazolo[3,4-b]pyridine derivatives as dual inhibitors of CDK2 and PIM1 kinases, which are promising targets for cancer therapy. tandfonline.com The synthesis of fully substituted pyrazolo[3,4-b]pyridin-5-amines from α-azidochalcones has also been reported, expanding the chemical space available for drug discovery. nih.gov

The future for this compound and its related compounds appears promising, with several key areas of research emerging:

Targeted Cancer Therapies: The development of kinase inhibitors remains a major focus, with ongoing efforts to improve potency and selectivity for targets such as TRKs, CDKs, and others. tandfonline.comrsc.orgnih.gov

Neurodegenerative Diseases: Following the investigation of Etazolate for Alzheimer's disease, there is growing interest in developing new pyrazolo[3,4-b]pyridine derivatives as probes for amyloid plaques and potential therapeutic agents for neurodegenerative conditions. mdpi.com

Inflammatory and Infectious Diseases: The anti-inflammatory and antimicrobial properties of this scaffold suggest that further exploration in these therapeutic areas could yield novel drug candidates. jst.go.jpnih.gov

Advanced Synthesis and Scaffolding: The development of more efficient and diverse synthetic methodologies, including multicomponent reactions and green chemistry approaches, will continue to be crucial for generating novel libraries of pyrazolo[3,4-b]pyridine derivatives for high-throughput screening. researchgate.netresearchgate.net

属性

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICNYHPCJRQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673053
Record name 1H-Pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942185-01-5
Record name 1H-Pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 1h Pyrazolo 3,4 B Pyridin 5 Amine and Its Derivatives

General Strategies for Pyrazolo[3,4-B]pyridine Core Synthesis

The construction of the pyrazolo[3,4-b]pyridine framework is a subject of considerable interest, with numerous synthetic routes developed. These methods often employ ring-closing methodologies, green chemistry principles, and multi-component reactions to achieve molecular diversity. researchgate.net The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Formation of the Pyridine (B92270) Ring onto an Existing Pyrazole (B372694) Ring

A predominant and versatile approach to synthesizing the 1H-pyrazolo[3,4-b]pyridine core involves the annulation of a pyridine ring onto a pre-existing pyrazole scaffold. nih.govmdpi.com This strategy typically utilizes readily available pyrazole derivatives as the starting materials.

5-Aminopyrazoles are crucial building blocks in the synthesis of fused pyrazole heterocycles, including pyrazolo[3,4-b]pyridines. nih.govnih.gov Their bifunctional nature, possessing both a nucleophilic amino group and a reactive carbon atom at the C4 position, allows for versatile reactions with various electrophilic partners to construct the fused pyridine ring. nih.govbeilstein-journals.org

Table 1: Starting Materials and Key Intermediates
Compound NameStructureRole in Synthesis
1H-Pyrazolo[3,4-b]pyridin-5-amineTarget Compound
5-AminopyrazoleStarting Material
1,3-Dicarbonyl CompoundReagent for Pyridine Ring Formation
α,β-Unsaturated KetoneReagent for Pyridine Ring Formation (Michael Acceptor)
Alkynyl AldehydeReagent for Pyridine Ring Formation via C≡C Bond Activation

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and widely employed method for the synthesis of 1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com This reaction, often carried out in glacial acetic acid, proceeds through a mechanism involving initial attack by one of the nucleophilic centers of the 5-aminopyrazole on one of the carbonyl groups of the 1,3-dicarbonyl compound. nih.govmdpi.com Subsequent cyclization and dehydration lead to the formation of the fused pyridine ring. mdpi.com

The regioselectivity of this reaction is a key consideration when using unsymmetrical 1,3-dicarbonyl compounds, as two different regioisomers can potentially be formed. nih.govmdpi.com The outcome is largely dependent on the relative electrophilicity of the two carbonyl groups. For instance, in reactions involving 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts first, leading to a specific regioisomer. nih.govmdpi.comresearchgate.net

Table 2: Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundReaction ConditionsProductReference(s)
1-Phenyl-3-methyl-5-aminopyrazoleAcetylacetoneGlacial Acetic AcidN-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridine nih.gov
5-Aminopyrazole1,1,1-Trifluoropentane-2,4-dioneNot specified6-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine nih.gov
5-AminopyrazoleVarious 1,3-dicarbonylsGlacial Acetic Acid, RefluxSubstituted 1H-pyrazolo[3,4-b]pyridines mdpi.com

Another effective strategy for constructing the pyrazolo[3,4-b]pyridine core involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which act as Michael acceptors. nih.govnih.gov The proposed mechanism for this reaction involves a sequence of Michael addition, cyclization, dehydration, and subsequent aromatization. nih.govbeilstein-journals.org The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with various α,β-unsaturated ketones in an ionic liquid has been shown to produce 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. nih.govbeilstein-journals.org The use of an ionic solvent is noted as an environmentally benign approach. beilstein-journals.org

There is some debate in the literature regarding the initial step of the mechanism. One proposed pathway suggests that the more nucleophilic sp2 carbon at the C4 position of the pyrazole initiates a Michael addition to the β-carbon of the unsaturated ketone. nih.govmdpi.com This is followed by an attack of the amino group on the carbonyl carbon, leading to cyclization and eventual formation of the pyridine ring after dehydration and oxidation. nih.govmdpi.com

Table 3: Reaction of 5-Aminopyrazoles with α,β-Unsaturated Ketones
5-Aminopyrazole Derivativeα,β-Unsaturated KetoneReaction ConditionsProductReference(s)
3-Methyl-1-phenyl-1H-pyrazol-5-amineVarious aryl-substituted α,β-unsaturated ketones[bmim]Br, 90 °C3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines nih.govbeilstein-journals.org
5-AminopyrazoleChalconesNot specifiedSubstituted 1H-pyrazolo[3,4-b]pyridines nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules, including diversely substituted pyrazolo[3,4-b]pyridine derivatives, in a single step. acs.orgacs.orgnih.gov These reactions offer advantages such as operational simplicity, high atom economy, and the ability to generate a wide range of structural diversity. acs.org

Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines. For example, the three-component reaction of 5-aminopyrazoles, aldehydes, and β-ketoesters or β-ketonitriles has been widely used. nih.gov The reaction of 5-aminopyrazoles, aldehydes, and ethyl cyanoacetate (B8463686) in the presence of p-toluenesulfonic acid has been reported to yield diastereomeric mixtures of tetrahydropyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Another example involves the reaction of 5-aminopyrazoles, cyclic β-diketones, and aryl aldehydes, which can lead to either 4,7-dihydropyrazolo[3,4-b]pyridines or the fully aromatized pyrazolo[3,4-b]pyridines. nih.gov More recently, a novel three-component reaction of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole under microwave irradiation has been developed to synthesize pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. acs.orgacs.orgnih.gov

Table 4: Multicomponent Reactions for Pyrazolo[3,4-b]pyridine Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct TypeReference(s)
5-AminopyrazoleAldehydeEthyl Cyanoacetatep-Toluenesulfonic acid / EthanolTetrahydropyrazolo[3,4-b]pyridines nih.govbeilstein-journals.org
1-Aryl-3-indolyl-5-aminopyrazoleCyclic β-DiketoneAryl AldehydeNot specifiedPyrazolo[3,4-b]pyridines and Dihydropyrazolo[3,4-b]pyridines nih.gov
Phenylglyoxalβ-Ketoamide5-AminopyrazoleAcetic Acid / MicrowaveDihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one acs.orgacs.orgnih.gov

A more recent and innovative approach for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazoles with alkynyl aldehydes through a switchable C≡C bond activation strategy. nih.govnih.gov This method allows for the synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines with high regioselectivity. nih.govnih.gov

The reaction proceeds via a cascade 6-endo-dig cyclization. nih.gov By employing different catalysts such as silver, iodine, or N-bromosuccinimide (NBS), the C≡C bond can be selectively activated to yield a variety of functionalized pyrazolo[3,a-b]pyridine frameworks. nih.govnih.gov This protocol has demonstrated a broad substrate scope and good functional group tolerance. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-phenylpropiolaldehyde in the presence of a silver catalyst and an acid additive at elevated temperatures provides the corresponding pyrazolo[3,4-b]pyridine derivative. nih.gov

Table 5: Reactions of 5-Aminopyrazoles with Alkynyl Aldehydes
5-Aminopyrazole DerivativeAlkynyl AldehydeCatalyst/ReagentProduct TypeReference(s)
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeAg(CF3CO2), TfOHNon-halogenated pyrazolo[3,4-b]pyridine nih.gov
5-AminopyrazolesAlkynyl AldehydesIodine or NBSHalogenated pyrazolo[3,4-b]pyridines nih.govnih.gov
Using 5-Aminopyrazoles as Starting Materials

Formation of the Pyrazole Ring onto a Preexisting Pyridine Ring

This synthetic approach starts with a suitably substituted pyridine ring, onto which the pyrazole ring is annulated. This is often achieved through cyclization reactions involving hydrazines.

A common and effective strategy involves the reaction of 2-halopyridines, particularly those with an adjacent activating group, with hydrazine (B178648) or its derivatives. For example, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles can be converted into the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines upon treatment with hydrazine or methylhydrazine. researchgate.net This transformation proceeds via a nucleophilic substitution of the halogen by one of the hydrazine's nitrogen atoms, followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon, leading to the formation of the fused 3-aminopyrazole (B16455) ring.

A specific and highly useful example of the preceding method is the reaction of 2-chloro-3-cyanopyridine (B134404) with hydrazine. 2-Chloro-3-cyanopyridine is a key intermediate in the synthesis of various pharmaceuticals. google.com Its reaction with hydrazine hydrate (B1144303) leads directly to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridine. researchgate.net This reaction is a cornerstone for producing derivatives that are further functionalized, particularly at the amino group, for various applications. The reaction is typically regioselective, yielding the 1H-tautomer.

Table 2: Synthesis from Pyridine Precursors

Pyridine Starting Material Reagent Product Reference
4-Methyl-6-pyrazolyl-2-chloronicotinonitrile Hydrazine 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridine researchgate.net

Functional Group Transformations and Derivatization

Once the core 1H-pyrazolo[3,4-b]pyridine scaffold is synthesized, its properties can be finely tuned through various functional group transformations and derivatization reactions.

Selective Functionalization of the Pyrazolo[3,4-B]pyridine Scaffold

The different positions on the pyrazolo[3,4-b]pyridine ring system exhibit distinct reactivity, allowing for selective functionalization.

N-1 Position : The N-1 position of the pyrazole ring can be readily alkylated or arylated. This is often a crucial step in modulating the biological activity of the resulting compounds. rsc.orgnih.gov

C3 Position : The 3-position can be functionalized through various methods. For instance, 3-amino derivatives can undergo iododediazonation to introduce an iodine atom, which then serves as a handle for further cross-coupling reactions. researchgate.net

C5 Position : The 5-amino group, as seen in the target compound of this article, is a key site for derivatization. It can be acylated or carbamoylated regioselectively. researchgate.net This position is often modified in the development of kinase inhibitors. nih.gov

Halogenation and Cross-Coupling : A powerful strategy for diversification involves the introduction of a halogen, such as iodine, onto the scaffold. This can be achieved through cascade 6-endo-dig cyclization reactions. nih.gov The resulting halogenated pyrazolopyridines are versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (for arylation), Sonogashira (for alkynylation), and Heck (for alkenylation), as well as selenization, allowing for the introduction of a wide array of substituents. nih.gov

Table 3: Examples of Selective Functionalization

Position Reaction Type Reagents/Conditions Resulting Functional Group Reference
C3-NH₂ Iododediazonation NaNO₂, KI C3-I researchgate.net
C5-NH₂ Acylation/Carbamoylation Acyl chlorides, Isocyanates Amide/Urea researchgate.net
Scaffold Iodination Iodine, Ag(CF₃CO₂) Iodo-substituted scaffold nih.gov
C-I Arylation (Suzuki) Arylboronic acid, Pd catalyst Aryl group nih.gov
C-I Alkynylation (Sonogashira) Terminal alkyne, Pd/Cu catalyst Alkynyl group nih.gov
N-Alkylation and Protection-Group Strategies

Selective functionalization of the nitrogen atoms at the N-1 and N-2 positions of the pyrazole ring is a key strategy in the elaboration of the 1H-pyrazolo[3,4-b]pyridine scaffold. rsc.org Protection-group strategies are commonly employed to direct alkylation or other modifications to a specific nitrogen. For instance, the use of a mesyl (Ms) group can selectively protect the N-1 position. rsc.org However, the stability of such protecting groups is a critical consideration, as migration to other positions, such as C-3, has been observed under certain conditions. rsc.org

Another common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Treatment of the N-1 SEM protected pyrazolopyridine with a mixed magnesium-lithium TMP base can lead to selective metalation at the C-7 position. researchgate.net Interestingly, the regioselectivity of metalation can be influenced by the position of the SEM protecting group. When the N-2 position is protected with a SEM group, metalation occurs at the C-3 position instead of C-7, albeit with lower efficiency. researchgate.net

These protection and alkylation strategies provide a powerful toolkit for controlling the reactivity of the pyrazole ring, enabling the synthesis of a diverse range of derivatives with specific substitution patterns.

C-3 Substitutions (e.g., Halogenation, Cross-Coupling)

The C-3 position of the 1H-pyrazolo[3,4-b]pyridine ring system is a key site for introducing chemical diversity. Halogenation, such as bromination or chlorination, can be achieved to provide a handle for subsequent cross-coupling reactions. rsc.org For example, bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine results in substitution at the 3-position. rsc.org

Once halogenated, these C-3 halides can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net A tandem approach involving C-H borylation at the C-3 position followed by a Suzuki-Miyaura cross-coupling has been developed to introduce a wide range of aryl groups at this position. researchgate.net This two-step, one-pot procedure allows for the efficient construction of C-C bonds and the generation of a library of C-3 substituted pyrazolopyridines. researchgate.net

These methodologies highlight the importance of C-3 functionalization in expanding the structural diversity of the 1H-pyrazolo[3,4-b]pyridine scaffold.

C-5 Substitutions (e.g., Buchwald-Hartwig Amination)

The C-5 position of the 1H-pyrazolo[3,4-b]pyridine core can be functionalized through various methods, with the Buchwald-Hartwig amination being a prominent example. rsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of a wide array of amine-containing substituents at the C-5 position. rsc.org This reaction is particularly useful for elaborating on 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, providing access to a diverse set of C-5 aminated derivatives. rsc.orgresearchgate.net

The ability to introduce various amino groups at this position is crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

C-7 Selective Metalation and Cross-Coupling

Selective functionalization of the C-7 position of the pyridine ring in the 1H-pyrazolo[3,4-b]pyridine system presents a synthetic challenge. However, the use of mixed magnesium-lithium TMP (2,2,4,4-tetramethylpiperidine) bases has proven effective for regioselective metalation at this site. researchgate.net Specifically, treating an N-1 SEM protected pyrazolopyridine with TMPMgCl·LiCl leads to efficient magnesiation at the C-7 position. researchgate.net

The resulting organomagnesium intermediate is a versatile synthon that can react with a variety of electrophiles, including aldehydes, disulfides, and DMF. researchgate.net Furthermore, this intermediate can undergo transmetalation with zinc chloride to form an organozinc species, which can then participate in Negishi cross-coupling reactions to introduce aryl groups at the C-7 position. researchgate.net The efficiency of the initial magnesiation step is highly dependent on the reaction temperature. researchgate.net

Reactions of the 5-Amine Group

The 5-amino group of this compound is a key functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of derivatives with diverse properties.

Oxidation Reactions

The 5-amino group can be a site for oxidation reactions. For instance, in the synthesis of pyrazolo[3,4-b]quinolines, a 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine can be oxidized to the fully aromatic quinoline (B57606) using reagents like 9,10-phenanthrenequinone. mdpi.com While this example is on a related quinoline system, it demonstrates the potential for oxidation of an amino group in a similar heterocyclic environment. The specific conditions and products of oxidizing the 5-amino group of this compound itself would require further investigation.

Reduction Reactions

While direct reduction of the 5-amino group is not a commonly reported transformation, the broader context of pyrazolopyridine chemistry involves reduction steps. For example, the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine from 2-chloro-3-formylpyridine involves a reduction step using Raney nickel and formic acid to obtain the aldehyde precursor. cdnsciencepub.com Although this is not a direct reaction of the 5-amino group, it highlights the use of reduction methodologies within the synthesis of the core scaffold. Further research would be needed to explore the specific reduction reactions of the 5-amino group itself and the resulting products.

Substitution Reactions (e.g., Halogenation, Alkylation)

The pyrazolo[3,4-b]pyridine core is amenable to various substitution reactions, allowing for the introduction of diverse functional groups. Halogenation, in particular, is a key transformation, providing reactive handles for further derivatization, such as cross-coupling reactions. beilstein-archives.orgbeilstein-archives.org

Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NXS, where X = Br, I, Cl) as safe and affordable halogenating agents. beilstein-archives.org This metal-free approach proceeds at room temperature and offers a straightforward route to 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org Studies have indicated that DMSO can act as both a catalyst and a solvent in these transformations. beilstein-archives.org For instance, bromination and chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine have been shown to yield substitution products at the 3-position of the heterocyclic core. rsc.org

Alkylation: While direct alkylation of the 5-amino group is a fundamental transformation, the literature also describes the elimination of alkyl substituents under certain reaction conditions. For example, reactions involving 1,1-dimethylhydrazine (B165182) and ethylhydrazine (B1196685) have resulted in the elimination of the alkyl group, leading to the formation of 3-amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net

Table 1: Halogenation of 3-Aryl-1H-pyrazol-5-amines
SubstrateReagentSolventConditionsProductYieldReference
3-Phenyl-1H-pyrazol-5-amineN-Bromosuccinimide (NBS)DMSORoom Temperature4-Bromo-3-phenyl-1H-pyrazol-5-amine70% beilstein-archives.org
3-Phenyl-1H-pyrazol-5-amineN-Chlorosuccinimide (NCS)DMSORoom Temperature4-Chloro-3-phenyl-1H-pyrazol-5-amine80% beilstein-archives.org
1-Benzyl-1H-pyrazolo[3,4-b]pyridineBromineNot specifiedNot specified1-Benzyl-3-bromo-1H-pyrazolo[3,4-b]pyridineNot specified rsc.org
1-Benzyl-1H-pyrazolo[3,4-b]pyridineChlorineNot specifiedNot specified1-Benzyl-3-chloro-1H-pyrazolo[3,4-b]pyridineNot specified rsc.org
Cyclization Reactions Leading to Fused Ring Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclization of intermediates formed from the reaction of the 5-amino group with suitable electrophiles.

A notable example is the cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This method allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines by activating the C≡C bond with silver, iodine, or N-bromosuccinimide (NBS). nih.gov The reaction proceeds with excellent regioselectivity, affording C6-substituted pyrazolo[3,4-b]pyridines. nih.gov The proposed mechanism involves the initial condensation of the 5-aminopyrazole with the alkynyl aldehyde to form an intermediate, which then undergoes a 6-endo-dig cyclization. nih.gov

Furthermore, pyrazolo[3,4-b]quinolines, a class of fused systems, can be synthesized through the cyclization of 4-arylidenepyrazolin-5-ones with anilines. researchgate.net Another route involves the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with reagents like phenylisothiocyanate or benzoyl chloride, followed by treatment with hydrazine hydrate to yield pyrazolo[3,4-b]quinoline derivatives. researchgate.net

Table 2: Synthesis of Fused Ring Systems from this compound Derivatives
ReactantsCatalyst/ReagentSolventConditionsProduct TypeReference
5-Aminopyrazoles and Alkynyl AldehydesAg(CF3CO2), TfOHDMAc100 °C, 2 hPyrazolo[3,4-b]pyridines nih.gov
5-Aminopyrazoles and Alkynyl AldehydesIodine or NBSNot specifiedNot specifiedHalogen-functionalized pyrazolo[3,4-b]pyridines nih.gov
4-Arylidenepyrazolin-5-ones and AnilinesNot specifiedNot specifiedNot specifiedPyrazolo[3,4-b]quinolines researchgate.net
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile and Phenylisothiocyanate/Hydrazine Hydrate-Not specifiedNot specifiedPyrazolo[3,4-b]quinolines researchgate.net
Formation of Schiff's Bases and Other Amine Derivatives

The primary amino group at the C5 position of this compound is a key site for derivatization, most notably through the formation of Schiff bases (imines). This reaction typically involves the condensation of the amine with an active carbonyl group of an aldehyde or ketone. researchgate.net The formation of the C=N (azomethine) bond is a two-step process involving nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal, followed by dehydration to yield the imine. researchgate.net

These Schiff bases are not only important final products but also serve as versatile intermediates for the synthesis of other heterocyclic systems. For instance, the cyclization of Schiff bases derived from salicylaldehydes and amino alcohols can lead to the formation of 1,3-oxazolidines, a core structure in many bioactive compounds. nih.gov

Palladium and Copper-Promoted Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1H-pyrazolo[3,4-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of biaryl compounds and has been successfully applied to pyrazolo[3,4-b]pyridine derivatives. researchgate.netnih.gov This reaction typically involves the coupling of a halide or triflate with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org

A practical synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines has been developed using a one-pot, sequential Suzuki-Miyaura cross-coupling strategy. researchgate.net This approach allows for the selective arylation at the C3 and C6 positions of the pyrazolo[3,4-b]pyridine core. researchgate.net The reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids under microwave irradiation has also been reported to be an efficient method for C3-arylation. rsc.orgnih.gov The use of a XPhosPdG2/XPhos tandem catalyst system has been shown to be effective in preventing debromination side reactions. rsc.orgnih.gov

Table 3: Suzuki-Miyaura Cross-Coupling Reactions of Pyrazolo[3,4-b]pyridine Derivatives
SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsProductYieldReference
6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridineArylboronic acidPd(OAc)2, dppfCs2CO31,4-Dioxane/Water60-100 °C3,6-Diarylpyrazolo[3,4-b]pyridineGood researchgate.net
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidXPhosPdG2/XPhosK2CO3Ethanol/WaterMicrowaveC3-Arylated pyrazolo[1,5-a]pyrimidin-5-oneGood to Excellent rsc.orgnih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh3)4K3PO41,4-Dioxane/Water85-95 °C5-Aryl-2-methylpyridin-3-amineModerate to Good nih.gov
Heck, Stille, and Sonogashira Coupling Reactions

In addition to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions have been effectively employed for the functionalization of the pyrazolo[3,4-b]pyridine core. researchgate.net These include the Heck, Stille, and Sonogashira reactions. cdnsciencepub.com

These reactions allow for the introduction of a wide range of substituents, further expanding the chemical diversity of this heterocyclic system. For instance, a convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines has been developed, which serve as versatile substrates for subsequent coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions. researchgate.net

Green Chemistry Approaches and Microwave-Assisted Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly and efficient synthetic methodologies. Green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including 1H-pyrazolo[3,4-b]pyridine derivatives. tandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov The synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully achieved under microwave irradiation. mdpi.com For example, a one-pot, three-component reaction for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed using microwave assistance, which shortens the reaction time and allows for easy product isolation. nih.gov Similarly, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been accomplished through a microwave-assisted, one-step, multi-component reaction under neat conditions, offering a high-yield and environmentally friendly approach. nih.gov The use of recyclable catalysts and solvent-free conditions are other green aspects being explored. tandfonline.comclockss.org

Table 4: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Analogs
ReactantsCatalyst/ConditionsReaction TimeProductYieldReference
Methyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, primary aminesMicrowave irradiation, catalyst-freeShortened3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-onesNot specified nih.gov
2-Aminopyridine, cyanamide, aromatic aldehydes/ketonesMicrowave irradiation, neat15 minPyridinyl-1,3,5-triazine-2,4-diamine hybridsUp to 70% nih.gov
3-[1-(Phenylhydrazono)ethyl]chromen-2-onesCuO/SBA-15, solvent-free, microwave irradiationShort3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-onesGood to Excellent clockss.org

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical reagents. The reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to the formation of two different regioisomers. The outcome of such reactions is largely dictated by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. mdpi.com

To address this challenge and control the regiochemical outcome, researchers have employed several strategies. One approach is to use 1,3-dicarbonyl compounds with electronically differentiated carbonyl groups. For example, the use of 1,1,1-trifluoropentane-2,4-dione ensures that the more electrophilic carbonyl group (the one adjacent to the trifluoromethyl group) reacts preferentially with the C4-position of the 5-aminopyrazole, leading to a single regioisomer where the trifluoromethyl group is at the C4-position of the final product. mdpi.com

Another effective method to control regioselectivity is the use of a three-component reaction. In this approach, an aldehyde, a carbonyl compound with an α-hydrogen, and a 5-aminopyrazole are reacted together. This in situ generation of the 1,3-bis-electrophile has been reported to yield 1H-pyrazolo[3,4-b]pyridines with high regioselectivity. mdpi.com

In the context of synthesizing derivatives from 5-aminopyrazoles and alkynyl aldehydes, a cascade 6-endo-dig cyclization has been shown to exhibit excellent regioselectivity. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with cinnamaldehyde (B126680) under specific conditions yielded exclusively the C6-substituted pyrazolo[3,4-b]pyridine, with no formation of the other possible isomer. nih.gov This highlights the power of catalyst and condition optimization in directing the regiochemical course of the reaction.

While stereoselectivity is a less commonly discussed aspect for the core pyrazolo[3,4-b]pyridine ring itself, as it is aromatic and planar, it becomes relevant when chiral centers are introduced in the substituents. The synthetic methodologies employed can be adapted to use chiral starting materials or chiral catalysts to induce stereoselectivity in the final products.

The following table summarizes key reactants and the resulting regioselective products in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Starting Material 1 (Pyrazole)Starting Material 2 (Electrophile)Key Reaction ConditionMajor Regioisomeric Product
5-AminopyrazoleUnsymmetrical 1,3-DiketoneVariesMixture of regioisomers, ratio depends on electrophilicity of carbonyls
5-Aminopyrazole1,1,1-Trifluoropentane-2,4-dioneNot specified4-(Trifluoromethyl)-substituted pyrazolo[3,4-b]pyridine
3-Methyl-1-phenyl-1H-pyrazol-5-amineCinnamaldehydeAg(CF3CO2), TfOH, 100 °C3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine (C6-substituted)
5-Aminopyrazole, Aldehyde, Carbonyl compoundNot specifiedThree-component reactionHigh regioselectivity reported

Biological Activities and Pharmacological Investigations of 1h Pyrazolo 3,4 B Pyridin 5 Amine and Its Derivatives

Anticancer and Antiproliferative Activities

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent anticancer and antiproliferative agents. These compounds target several key proteins and pathways involved in cancer cell growth, survival, and proliferation.

Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. Their continuous activation or overexpression is implicated in the progression of various cancers, making them an attractive target for therapeutic intervention. nih.gov

Utilizing a strategy of scaffold hopping and computer-aided drug design, researchers have successfully developed 1H-pyrazolo[3,4-b]pyridine derivatives as novel TRK inhibitors. nih.govnih.gov The pyrazolo[3,4-b]pyridine core was selected for its favorable characteristics; the pyrazole (B372694) segment can act as a hydrogen bond center, while the pyridine (B92270) ring is thought to engage in π–π stacking interactions with key residues in the kinase binding site, such as Phenylalanine (Phe589). nih.gov

Initial designs led to compounds with weak inhibitory activity. However, through systematic optimization, a series of 38 derivatives were synthesized and evaluated. Among these, compound C03 emerged as a promising lead, demonstrating significant inhibitory activity against TRKA kinase and potent antiproliferative effects against the Km-12 human colon cancer cell line. nih.govnih.gov Further studies showed that C03 possesses good plasma stability and low inhibitory activity against a panel of cytochrome P450 enzymes, suggesting potential for further development. nih.gov

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
C03TRKA56Km-12 (Colon Cancer)0.304 nih.govnih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), particularly DYRK1A and DYRK1B, are implicated in the pathology of several diseases, including cancer. Inhibition of these kinases can suppress cancer cell growth, making them a key therapeutic target. A series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and identified as potent inhibitors of both DYRK1A and DYRK1B.

One of the most potent compounds identified is KS40008 , also referred to as compound 8h (4-(3-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)benzene-1,2-diol). This compound demonstrated excellent enzymatic inhibitory activity against DYRK1B and significant antiproliferative activity against HCT116 colon cancer cells. Further investigations revealed that KS40008 induces mitochondrial and endoplasmic reticulum stress-dependent autophagy in colorectal cancer cells. It also showed strong cytotoxic effects in patient-derived colon cancer organoid models.

CompoundTargetEnzymatic IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
KS40008 (8h)DYRK1A5HCT116 (Colon Cancer)1.6 nih.gov
DYRK1B3

Aurora-A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its overexpression is frequently observed in human cancers, correlating with poor prognosis. Consequently, Aurora-A has become an important target for the development of novel anticancer drugs. Research has pointed to the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold for developing inhibitors of this kinase. nih.gov

Studies have focused on the design and synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives specifically aimed at inhibiting Aurora-A kinase. nih.gov Molecular docking studies have also supported these efforts, showing that certain derivatives can bind effectively within the active site of the Aurora-A kinase enzyme, indicating their potential as inhibitors. nih.gov

TANK-binding kinase 1 (TBK1) is a noncanonical member of the inhibitor-kappaB kinases (IKKs) family. It is a key signaling node in innate immunity, autophagy, and oncogenesis. tandfonline.comnih.gov The discovery of potent and selective TBK1 inhibitors is an important goal for cancer therapy.

Through rational drug design, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered to be highly potent TBK1 inhibitors. tandfonline.comnih.gov After several rounds of chemical optimization, compound 15y was identified as an exceptionally potent inhibitor of TBK1 with picomolar activity. tandfonline.comnih.gov This compound also demonstrated good selectivity across the kinome. nih.gov

Mechanistic studies confirmed that compound 15y effectively blocks TBK1's function in cells. It inhibited the downstream interferon signaling pathway in stimulated THP-1 and RAW264.7 cells. tandfonline.comnih.gov Furthermore, compound 15y exhibited antiproliferative effects across a range of cancer cell lines, including those from glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504). tandfonline.com These findings highlight compound 15y as a promising lead for the development of new cancer therapies. tandfonline.com

CompoundTargetIC₅₀ (nM)Reference
15yTBK10.2 tandfonline.comnih.gov

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, and they form the mitotic spindle required for cell division. Agents that interfere with tubulin polymerization are among the most effective classes of anticancer drugs. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent tubulin polymerization inhibitors that target the colchicine-binding site. nih.gov

One series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives was synthesized and evaluated for antiproliferative activities. Compound 15c from this series displayed the strongest antiproliferative effect against the MCF-7 breast cancer cell line and showed high selectivity over normal cells. Mechanistic studies confirmed that 15c strongly inhibits tubulin polymerization, alters microtubule morphology, and arrests the cell cycle in the G2/M phase.

Another series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines was designed as conformationally restricted analogues of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. nih.gov The rigid pyrazolopyridine scaffold was used to lock the molecule in an active conformation. Compound 13d from this series was the most potent, with a nanomolar inhibitory concentration against the SGC-7901 gastric cancer cell line. It was shown to significantly inhibit tubulin polymerization and disrupt the cancer cell cytoskeleton. nih.gov

CompoundCell LineAntiproliferative IC₅₀ (µM)Reference
15cMCF-7 (Breast Cancer)0.067
13dSGC-7901 (Gastric Cancer)0.013 nih.gov
A549 (Lung Cancer)0.021
HeLa (Cervical Cancer)0.025

The Wnt signaling pathway is fundamental to both embryonic development and adult tissue maintenance. Its aberrant activation is a hallmark of many cancers. While direct antagonism of the Wnt pathway by 1H-pyrazolo[3,4-b]pyridine derivatives is not extensively documented in available literature, research into closely related scaffolds provides a potential link.

Studies have led to the development of inhibitors based on the 1H-pyrazolo[3,4-b]pyrazine scaffold, which is structurally very similar to the pyrazolopyridine core. These compounds were developed as highly active and selective inhibitors of serum and glucocorticoid regulated kinase 1 (SGK1). SGK1 is a kinase that has been linked to the Wnt signaling pathway, suggesting that its inhibition could be a strategy to modulate this oncogenic pathway. The developed N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides showed nanomolar activity and high kinase selectivity, establishing a connection between this heterocyclic family and pathways relevant to cancer, including Wnt signaling.

Activity Against Specific Cancer Cell Lines

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines, including MDA-MB-231 (breast), HCT116 (colon), HepG2 (liver), and MCF7 (breast). nih.govnih.govreading.ac.uk

One study synthesized two series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer potential against Hela, MCF7, and HCT-116 cancer cell lines. nih.gov Compound 9a in this study showed the most significant activity against Hela cells, while compound 14g was particularly effective against MCF7 and HCT-116 cells. nih.gov Another study focused on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, a related class of compounds. Among the eight derivatives screened, compound QTZ05 displayed the most potent and selective antitumor efficacy against four colon cancer cell lines, including HCT-116. nih.gov It also inhibited colony formation in HCT-116 cells in a concentration-dependent manner. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which share a similar heterocyclic core, have also been investigated for their anticancer properties. nih.govrsc.org A series of these compounds showed that aromatic substitution at the N5 position and the introduction of an anilino function favored anticancer activity against the MCF-7 cell line. nih.gov Another study on pyrazolo[3,4-d]pyrimidines identified two compounds, 15 and 16 , with excellent broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines. rsc.org

The table below summarizes the inhibitory concentrations (IC₅₀) of selected pyrazolo[3,4-b]pyridine and related derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Source
9a Hela2.59 nih.gov
14g MCF74.66 nih.gov
14g HCT-1161.98 nih.gov
QTZ05 HCT-1162.3 - 10.2 nih.gov
7 MCF-714 nih.gov
8b MCF-725 nih.gov
10e MCF-711 nih.gov
11a MDA-MB-23111.35 reading.ac.uk
11f MDA-MB-23112.21 reading.ac.uk
12d HT-299.6 reading.ac.uk
12g HepG2IC₅₀ index 0.59 reading.ac.uk

Neuropharmacological and Central Nervous System (CNS) Activities

The 1H-pyrazolo[3,4-b]pyridine scaffold is also a promising framework for developing agents that target the central nervous system. researchgate.netnih.govresearchgate.net

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Several studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in the context of Alzheimer's disease. researchgate.netnih.gov These compounds are being explored for their ability to inhibit key enzymes and processes implicated in the disease's pathology. researchgate.net A pyridine amine derivative, PAT, was shown to inhibit both self- and metal-induced aggregation of amyloid-β (Aβ) peptide, a key event in Alzheimer's pathogenesis. nih.gov In vivo studies with this compound in a mouse model of Alzheimer's disease demonstrated significant improvements in memory and cognitive ability. nih.gov

Anticonvulsant and Psychotropic Activities

Derivatives of pyrazolo[3,4-b]pyridine have been investigated for their potential as anticonvulsant and psychotropic agents. nih.gov A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and related compounds were synthesized and evaluated for their neurotropic activities. nih.gov Certain compounds within these series, particularly those with methyl and diphenylmethyl groups in the piperazine (B1678402) ring, displayed high anticonvulsant and psychotropic activities. nih.gov Specifically, compounds 3i , 4a , and 4i were identified as potent anticonvulsants. nih.gov

Affinity for GABA-A, 5-HT1A Receptors, and SERT Transporter

The neurotropic effects of some pyrazolo[3,4-b]pyridine derivatives are linked to their interaction with key neurotransmitter receptors and transporters. nih.gov Docking studies have shown that the most active anticonvulsant compounds, 3h , 3i , and 4i , exhibit a strong affinity for the GABA-A and 5-HT1A receptors, as well as the serotonin (B10506) transporter (SERT). nih.gov This multi-target affinity suggests a complex mechanism of action contributing to their observed neuropharmacological effects. nih.govnih.govresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Several pyrazolo[3,4-b]pyridine and related heterocyclic derivatives have been identified as potent inhibitors of these enzymes. researchgate.netnih.govresearchgate.netmdpi.com

One study reported a new series of bis(thieno[2,3-b]pyridines) that demonstrated greater acetylcholinesterase inhibitory activity than the corresponding (pyrazolo[3,4-b]pyridines). researchgate.net Another study synthesized new compounds based on 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, with compound 3b showing stronger AChE inhibitory activity than the reference drug galantamine. researchgate.net Furthermore, novel pyridazine-containing compounds were synthesized as dual inhibitors of AChE and BuChE, with compound 5 being the most potent AChE inhibitor and compounds 3 and 5 showing high potency against BuChE. nih.gov

The table below presents the inhibitory activity of selected compounds against AChE and BChE.

CompoundEnzymeIC₅₀ (µM)Source
5e AChE1.55 researchgate.net
5d BChE0.23 researchgate.net
3b AChE104.4 researchgate.net
5 AChE0.26 nih.gov
3 BChE0.72 times more effective than donepezil nih.gov
5 BChE0.46 times more effective than donepezil nih.gov
3a AChE2.9 - 1.4 mdpi.com
3a BChE0.13 - 0.067 mdpi.com

Amyloid β Aggregation Inhibition

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. researchgate.netmdpi.com Small molecules that can inhibit this process are considered promising therapeutic candidates. nih.govresearchgate.net A pyridine amine derivative, PAT , has been shown to effectively inhibit the self- and metal-induced aggregation of Aβ. nih.gov This inhibition was confirmed through various biophysical techniques, including thioflavin T fluorescence and circular dichroism spectroscopy. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Derivatives of 1H-pyrazolo[3,4-b]pyridin-5-amine have demonstrated significant potential in modulating the immune system and mitigating inflammatory responses. These activities are primarily attributed to their ability to interfere with key signaling pathways and the production of pro-inflammatory cytokines.

Inhibition of LPS-induced TNF-α Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). The inhibition of TNF-α production is a key strategy in the development of anti-inflammatory drugs.

Several studies have highlighted the capacity of 1H-pyrazolo[3,4-b]pyridine derivatives to inhibit LPS-induced TNF-α production. For instance, a series of 4-anilinopyrazolopyridine derivatives were optimized as phosphodiesterase 4 (PDE4) inhibitors, a mechanism known to suppress TNF-α release. Within this series, specific compounds demonstrated potent, sub-nanomolar inhibition of LPS-induced TNF-α production in human peripheral blood mononuclear cells. One notable example, a molecule designated as compound 67 , emerged from the optimization of a high-throughput screening hit and exhibited potent and selective inhibition of PDE4 with a pIC50 of 8.5. This translates to a sub-nanomolar inhibitory concentration, highlighting its potential as a powerful anti-inflammatory agent.

CompoundTargetActivityCell Line
Compound 67 PDE4sub-nM inhibition of LPS-induced TNF-α production (pIC50 = 8.5)Human peripheral blood mononuclear cells

Modulation of Innate Immunity Pathways

The innate immune system is the body's first line of defense against pathogens and relies on a complex network of signaling pathways to recognize and respond to threats. Key components of these pathways, such as TANK-binding kinase 1 (TBK1), have become attractive targets for therapeutic intervention in inflammatory and autoimmune diseases.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1. nih.govnih.gov Through a process of rational drug design and structure-activity relationship (SAR) studies, a series of these compounds were synthesized and evaluated for their TBK1 inhibitory activity. One compound, 15y , stood out with an exceptionally low IC50 value of 0.2 nM, demonstrating potent inhibition of the kinase. nih.govnih.gov This inhibition was shown to effectively block the downstream interferon (IFN) signaling pathway in stimulated THP-1 and RAW264.7 cells, confirming the compound's ability to modulate innate immune responses. nih.gov

Another derivative, molecule 63 , has been described as a multipotent anti-inflammatory agent. mdpi.com Its activity was studied on various aspects of macrophage function, including growth, phagocytosis, and the production of several inflammatory mediators like nitric oxide (NO), TNF-α, prostaglandin (B15479496) E-2 (PGE-2), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LO) in LPS-stimulated macrophages. The broad-ranging effects of this compound underscore the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold to modulate multiple facets of the innate immune response.

CompoundTarget/PathwayKey Findings
15y TANK-binding kinase 1 (TBK1)Potent inhibitor with an IC50 of 0.2 nM; effectively inhibited downstream IFN signaling. nih.govnih.gov
Molecule 63 Multiple inflammatory mediatorsShowed multipotent anti-inflammatory activity by affecting macrophage function and the production of NO, TNF-α, PGE-2, COX-2, and 5-LO. mdpi.com

Antimicrobial Activities

In the face of rising antimicrobial resistance, the discovery of new and effective antimicrobial agents is a critical area of research. The 1H-pyrazolo[3,4-b]pyridine framework has proven to be a versatile scaffold for the development of compounds with a broad spectrum of activity against bacteria, fungi, and viruses.

Antibacterial Activity (Gram-positive and Gram-negative strains)

A number of studies have reported the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives for their antibacterial properties. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria.

For example, a series of pyrazolo[3,4-b]pyridines were tested for their in vitro activity against 25 strains of anaerobic and 25 strains of aerobic bacteria. nih.gov The results indicated that these compounds were particularly effective against anaerobic bacteria, with minimal inhibitory concentration (MIC) values ranging from 22 to 100 µg/cm³. nih.gov

In another study, a series of pyrazolo[3,4-b]pyridines (compounds 6a-h ) were evaluated against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Several derivatives exhibited moderate antibacterial activity. Specifically, compounds 6b , 6d , and 6h showed moderate activity against the Gram-negative bacterium E. coli, with inhibition zones of 13, 16, and 12 mm, respectively. japsonline.com Against the Gram-positive B. subtilis, six of the derivatives displayed moderate activity with inhibition zones between 12 and 14 mm. japsonline.com

Compound/SeriesBacterial StrainsActivity
Pyrazolo[3,4-b]pyridine derivatives 25 anaerobic strainsMIC values ranging from 22-100 µg/cm³. nih.gov
6b, 6d, 6h Escherichia coliModerate activity (Inhibition zones of 13, 16, and 12 mm). japsonline.com
6a, 6b, 6c, 6d, 6g, 6h Bacillus subtilisModerate activity (Inhibition zones of 12-14 mm). japsonline.com

Antifungal Activity

The 1H-pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential in combating fungal infections. Several derivatives have demonstrated promising activity against clinically relevant fungal pathogens.

A series of pyrazolo[3,4-b]pyridines were prepared and tested against Candida albicans and Cryptococcus neoformans. nih.govjst.go.jp Within a sub-series of compounds bearing a methyl group at the C-3 position of the azole ring (3a-e ), the unsubstituted p'-phenyl derivative (3a ) showed the best activity against both fungi. nih.govjst.go.jp In another sub-series with a tert-butyl group at the C-3 position (3f-j ), the non-substituted p'-compound (3f ) was the most active. nih.govjst.go.jp

Another study reported the synthesis of novel pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones. jst.go.jp The majority of these compounds exhibited slight to high antimicrobial activity, with MICs ranging from 0.12 to 62.5 µg/mL against various microorganisms. jst.go.jp Notably, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL. jst.go.jp

Compound/SeriesFungal StrainsActivity
3a Candida albicans, Cryptococcus neoformansBest activity in its sub-series. nih.govjst.go.jp
3f Candida albicans, Cryptococcus neoformansMost active in its sub-series. nih.govjst.go.jp
7b Fusarium oxysporumMIC of 0.98 µg/mL. jst.go.jp

Antiviral Activity

The antiviral potential of 1H-pyrazolo[3,4-b]pyridine derivatives has been investigated against several viruses, demonstrating their capacity to interfere with viral replication.

A study focused on the effects of three pyrazolopyridine derivatives, ARA-04 , ARA-05 , and AM-57 , on Herpes Simplex Virus Type-1 (HSV-1) replication in vitro. nih.gov The 50% effective concentration (EC50) values for these compounds were determined to be 1.00 ± 0.10 µM for ARA-04, 1.00 ± 0.05 µM for ARA-05, and 0.70 ± 0.10 µM for AM-57. nih.gov These compounds exhibited high selectivity indices, indicating a favorable profile for potential antiviral therapy. nih.gov The study suggested that these derivatives inhibit the HSV-1 replicative cycle through a novel mechanism of action. nih.gov

Furthermore, some 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated for their ability to inhibit the reverse transcriptase (RT) of HIV-1. researchgate.net Several of these compounds were found to inhibit RT activity at micromolar concentrations, showcasing another avenue for the antiviral applications of this chemical scaffold. researchgate.net

CompoundVirusActivity
ARA-04 Herpes Simplex Virus Type-1 (HSV-1)EC50 of 1.00 ± 0.10 µM. nih.gov
ARA-05 Herpes Simplex Virus Type-1 (HSV-1)EC50 of 1.00 ± 0.05 µM. nih.gov
AM-57 Herpes Simplex Virus Type-1 (HSV-1)EC50 of 0.70 ± 0.10 µM. nih.gov
4-Anilino derivatives HIV-1 Reverse TranscriptaseInhibition at micromolar concentrations. researchgate.net

Antileishmanial Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have emerged as a promising class of compounds in the search for new antileishmanial agents. Researchers have synthesized and evaluated various series of these compounds, demonstrating their potential against different species of Leishmania.

One area of investigation has focused on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters. nih.gov These compounds were synthesized through a condensation reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridine with various aniline (B41778) derivatives. nih.gov When tested against the promastigote forms of Leishmania amazonensis, these derivatives exhibited a wide range of activities. nih.gov Notably, the 3'-diethylaminomethyl-substituted compounds were identified as the most potent, with IC50 values of 0.39 µM and 0.12 µM for specific derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies indicated that the antileishmanial activity was significantly influenced by the hydrophobic and steric parameters of the substituents. nih.gov

Another series of compounds, pyrazolo(dihydro)pyridines, has been evaluated for its efficacy against visceral leishmaniasis (VL), one of the most severe forms of the disease. nih.govacs.org In these studies, certain compounds demonstrated greater activity against intracellular amastigotes than the standard drug miltefosine. nih.gov One particularly effective compound, when administered to Leishmania donovani-infected BALB/c mice, resulted in a significant reduction in the parasitic burden in both the spleen and liver. nih.govacs.org Further investigations into its mechanism of action revealed that it induces programmed cell death in the parasite. nih.govacs.org This was evidenced by a loss in the mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation in Leishmania promastigotes. nih.govacs.org

The following table summarizes the antileishmanial activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives:

Compound TypeTarget SpeciesMost Active CompoundsIC50 Values (µM)Reference
4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic estersLeishmania amazonensis (promastigotes)3'-diethylaminomethyl-substituted derivatives0.12 - 0.39 nih.gov
Pyrazolo(dihydro)pyridinesLeishmania donovani (intracellular amastigotes)Compound 6jMore active than miltefosine nih.gov

Other Pharmacological Activities

Beyond their antileishmanial effects, derivatives of this compound have been explored for a variety of other pharmacological applications.

Antihypertensive Activity

While the broader class of pyridopyrimidines has been investigated for antihypertensive properties, specific research on the antihypertensive activity of this compound and its direct derivatives is not extensively documented in the reviewed literature.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of novel antimalarial agents. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising bioisostere of the quinoline (B57606) ring system found in established antimalarial drugs like mefloquine. nih.gov

Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyridine 4-aminomethanol compounds as isosteres of mefloquine. nih.gov These compounds, in their hydrochloride form, were tested for their in vitro antimalarial activity against both chloroquine-sensitive (Sierra Leone D-6) and chloroquine-resistant (Indochina W-2) clones of P. falciparum. nih.gov The results of these studies confirmed that the 1H-pyrazolo[3,4-b]pyridine system can serve as a viable bioisosteric framework for the development of new antimalarial drugs. nih.gov

Antidiabetic Activity

The potential of 1H-pyrazolo[3,4-b]pyridine derivatives as antidiabetic agents has been explored, with a focus on their ability to inhibit key enzymes involved in carbohydrate metabolism. mdpi.comnih.gov A recent study detailed the synthesis of new pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.gov

These synthesized derivatives were screened for their in vitro antidiabetic activity by assessing their ability to inhibit the α-amylase enzyme. nih.gov All tested compounds showed significant antidiabetic activity. Among the hydrazides, one compound (3c) was found to be particularly potent with an IC50 value of 9.6 ± 0.5 μM. nih.gov Similarly, a hydrazone derivative (4c) was the most active in its series, with an IC50 of 13.9 ± 0.7 μM. nih.gov These in vitro findings were further supported by molecular docking studies, which indicated a strong interaction with the α-amylase enzyme. nih.gov

The following table presents the α-amylase inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives:

Compound SeriesMost Active CompoundIC50 Value (µM)Reference
Hydrazides3c9.6 ± 0.5 nih.gov
Hydrazones4c13.9 ± 0.7 nih.gov

An earlier study from 1973 also reported on the potential of pyrazolo[3,4-b]pyridines as hypoglycemic agents, indicating a long-standing interest in this class of compounds for the management of diabetes. nih.gov

Antioxidant Properties

Several studies have investigated the antioxidant potential of pyrazolo[3,4-b]pyridine derivatives. These compounds have shown the ability to scavenge free radicals and protect against oxidative damage.

In one study, a series of novel pyrazolopyridine derivatives were synthesized and screened for their antioxidant properties. nih.gov A number of these compounds demonstrated the ability to protect DNA from damage induced by bleomycin, a compound that generates reactive oxygen species. nih.gov

Another investigation focused on the free radical scavenging activity of newly synthesized heterocyclic compounds, including pyrazolo-pyridines, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net Several of these compounds exhibited good antioxidant activity. researchgate.net The pyrazole moiety itself is considered an important core in the development of antioxidants, and its combination with other pharmacophores can lead to compounds with a high degree of antioxidant activity. nih.gov

Plant Growth Regulating Activity

In addition to their pharmacological applications, certain derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated utility in agriculture as plant growth regulators. d-nb.inforesearchgate.net Specifically, a study on 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines revealed their potential to stimulate plant growth. d-nb.inforesearchgate.net

In field experiments, one particular compound, N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide, was identified as a growth regulator for winter wheat. d-nb.inforesearchgate.net The application of this compound led to a notable increase in the yield of wheat when compared to untreated control plants. d-nb.info This finding highlights the diverse applications of the pyrazolo[3,4-b]pyridine scaffold, extending beyond medicine into agricultural science.

Mechanisms of Action and Molecular Interactions

Elucidation of Molecular Targets

Research has identified that derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold interact with a variety of molecular targets, primarily within the families of protein kinases and G-protein coupled receptors. This multi-target profile underscores the versatility of this chemical structure in drug discovery. The identified targets include several enzymes and receptors crucial for cellular regulation. For instance, various derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDK1/CDK2), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRKs). nih.govnih.govnih.govnih.gov Furthermore, this scaffold has been successfully utilized to create positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govresearchgate.net

Table 1: Summary of Molecular Targets of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Target ClassSpecific TargetMode of ActionReference
Protein KinaseCDK1 / CDK2Inhibitor nih.gov
Protein KinaseALK (L1196M mutant)Inhibitor nih.gov
Protein KinaseTBK1Inhibitor nih.gov
Protein KinaseTRKAInhibitor nih.gov
Protein KinaseDYRK 1A/1BInhibitor nih.gov
G-Protein Coupled ReceptormGluR5Positive Allosteric Modulator nih.govresearchgate.net

Kinase Inhibition Mechanisms

A predominant mechanism of action for many 1H-pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases, a large family of enzymes that regulate a majority of cellular pathways. These compounds typically function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of these enzymes.

The efficacy and selectivity of 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors are determined by their specific interactions within the ATP-binding site of the target kinase. The pyrazolo[3,4-b]pyridine core serves as a robust scaffold that can be chemically modified to achieve precise interactions with amino acid residues in this pocket.

CDK1/CDK2 Inhibition : A specific derivative, SQ-67563, has been shown to be a potent and selective inhibitor of CDK1 and CDK2. nih.gov X-ray crystallography revealed that the compound binds within the ATP purine (B94841) binding site, where it forms critical hydrogen bonding interactions with the backbone of Leu83. nih.gov

TRKA Inhibition : In the context of Tropomyosin receptor kinase A (TRKA), the pyrazolo[3,4-b]pyridine scaffold acts as a hinge-binder. nih.gov The pyrazolo portion is suited to form hydrogen bonds, while the pyridine (B92270) ring is thought to engage in π–π stacking interactions with a phenylalanine residue (Phe589) in the active site. nih.gov

ALK-L1196M Inhibition : Derivatives targeting the crizotinib-resistant L1196M mutant of Anaplastic Lymphoma Kinase (ALK) also demonstrate key interactions within the kinase domain. The sulfone group of one potent derivative forms a hydrogen bond with K1150, while another part of the molecule interacts with E1210 in the solvent-exposed region, contributing to high potency. nih.gov

TBK1 Inhibition : For TANK-binding kinase 1 (TBK1) inhibitors, a hydrogen bond between the inhibitor and the amino acid Asp157 has been noted as important for activity. nih.gov

Table 2: Kinase Inhibition and ATP-Binding Site Interactions

Target KinaseKey Interacting Residue(s)Type of InteractionReference
CDK2Leu83Hydrogen Bonding nih.gov
TRKAPhe589π–π Stacking nih.gov
ALK (L1196M)K1150, E1210Hydrogen Bonding nih.gov
TBK1Asp157Hydrogen Bonding nih.gov

By inhibiting key kinases, 1H-pyrazolo[3,4-b]pyridine derivatives can effectively block the propagation of signals along critical downstream pathways that control cell proliferation, survival, and differentiation.

The activation of Tropomyosin receptor kinases (TRKs) is known to trigger several downstream signaling cascades, including the Ras/Erk (also known as MAPK/ERK) and the PI3K/Akt pathways. nih.gov These two pathways are central regulators of cell growth and survival. nih.govcellsignet.com The Ras/Erk pathway primarily regulates gene expression related to cell division and motility, while the PI3K/Akt pathway is a major controller of cell survival and metabolism. nih.govsemanticscholar.org Therefore, by inhibiting TRKA, pyrazolo[3,4-b]pyridine compounds can simultaneously disrupt these crucial oncogenic signaling networks. nih.gov

Similarly, inhibition of TANK-binding kinase 1 (TBK1) by a derivative of this class was shown to effectively block the downstream interferon (IFN) signaling pathway in stimulated immune cells. nih.gov These examples highlight how targeted kinase inhibition by this scaffold translates into the modulation of complex cellular signaling networks.

Receptor Binding and Modulation

Beyond kinase inhibition, the 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully adapted to modulate the function of receptors. Specifically, derivatives have been identified as novel positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.govresearchgate.net mGluR5 is a G-protein-coupled receptor that plays a key role in regulating glutamatergic signaling in the central nervous system. nih.govresearchgate.net

These pyrazolo[3,4-b]pyridine-based PAMs enhance the receptor's response to its endogenous ligand, glutamate, without having agonist activity on their own. nih.gov Notably, binding studies indicate that this class of compounds does not engage the known allosteric sites bound by previous modulators like MPEP and CPPHA, suggesting they interact with a novel, distinct allosteric site on the receptor. nih.govresearchgate.net This discovery opened a new avenue for developing mGluR5 modulators with potentially different pharmacological profiles. nih.gov

Interactions with Other Biological Pathways

The versatility of the 1H-pyrazolo[3,4-b]pyridine core is further demonstrated by its interaction with other biological systems. For example, novel derivatives of this scaffold have been studied for their ability to inhibit the replication of enteroviruses, indicating a potential role in antiviral therapies. nih.gov This activity suggests that the scaffold can be tailored to interact with viral proteins or host factors essential for the viral life cycle, expanding its range of biological applications beyond kinase and receptor modulation.

Structure Activity Relationship Sar Studies and Drug Design

Influence of Substitution Patterns on Biological Activity

The biological effects of 1H-pyrazolo[3,4-b]pyridine derivatives are profoundly influenced by the nature and position of various substituents on the core scaffold. nih.gov SAR studies are crucial in elucidating how these modifications modulate the interaction of the compounds with their biological targets.

Diversity of Substituents at N1, C3, C4, C5, and C6

Systematic analysis of the 1H-pyrazolo[3,4-b]pyridine scaffold reveals that certain substitution patterns are more prevalent in biologically active molecules. For instance, 3,4,6-trisubstituted and 3,5-disubstituted derivatives are common, often featuring a hydrogen or a methyl group at the N1 position. nih.gov The chemical diversity at positions C4, C5, and C6 is often linked, as it depends on the building blocks, such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones, used in the synthesis of the pyridine (B92270) ring. nih.gov

The substituents at each position play distinct roles in defining the molecule's properties:

N1 Position: Substitutions at the N1 position of the pyrazole (B372694) ring are common. While hydrogen and methyl groups are frequently observed, larger alkyl groups are also utilized. nih.gov In the development of TANK-binding kinase 1 (TBK1) inhibitors, modifications at this site were a key part of the design strategy. nih.gov

C3 Position: The C3 position often bears a hydrogen atom or a methyl group. nih.gov In some series, this position is crucial for activity. For example, in certain kinase inhibitors, replacing the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole (which alters the C3 environment) led to a significant loss of potency, highlighting the importance of the pyrazole nitrogen arrangement relative to the C3 substituent. scispace.com

C4, C5, and C6 Positions: These positions on the pyridine ring are critical for modulating potency and selectivity. In the pursuit of fibroblast growth factor receptor (FGFR) inhibitors, introducing two chlorine atoms at the ortho-positions of a phenyl ring attached to the core scaffold dramatically enhanced potency and selectivity over other kinases like VEGFR2. scispace.com The C5 position, often bearing the core amine group, is a frequent point of attachment for larger side chains intended to interact with specific regions of a target protein. nih.gov

A review of described 1H-pyrazolo[3,4-b]pyridines indicates that for 5-monosubstituted derivatives, the substituents at C3 are balanced between hydrogen (35.20%) and methyl groups (37.20%). url.edu In these cases, the preferred substituent at N1 is often an alkyl group when C3 is unsubstituted (R3=H) and a methyl group when C3 is also methylated (R3=Me). url.edu

Regioselectivity of Substituents and Their Impact on Potency

The precise placement of substituents (regioselectivity) is a critical determinant of biological activity. The synthetic route chosen can lead to different regioisomers, and their separation and individual testing are often necessary to establish a clear SAR. nih.gov

For example, when using a nonsymmetrical 1,3-dicarbonyl compound to construct the pyridine ring, two different regioisomers can be formed. The ratio of these products depends on the relative electrophilicity of the two carbonyl groups. If the electrophilicity is similar, a nearly 50:50 mixture may result, but significant differences can lead to regioselectivity greater than 80%. nih.govmdpi.com

The impact of regioselectivity on potency is evident in the development of kinase inhibitors. In a series of TBK1 inhibitors, moving the methylpiperazine fragment from the solvent-exposed region to the DFG region of the kinase by altering the core scaffold completely abolished activity. nih.gov This highlights that even with the same substituents, their spatial orientation dictated by the core's regiochemistry is paramount for effective binding. nih.gov Similarly, for FGFR inhibitors, the specific placement of two chlorine atoms on an attached phenyl ring was crucial for creating favorable contacts with key amino acids (Val561 and Ala640) in the FGFR1 binding pocket, thereby enhancing potency and selectivity. scispace.com

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its pharmacological profile. For the 1H-pyrazolo[3,4-b]pyridine scaffold, several strategies have been successfully employed.

One common approach is structure-based drug design (SBDD), where knowledge of the target protein's binding site is used to guide modifications. nih.gov For instance, in the optimization of TBK1 inhibitors, an initial hit was identified, and its binding mode was predicted via docking studies. nih.govtandfonline.com This model guided the selection of two modification sites (R¹ and R²) for further synthesis and evaluation. nih.govtandfonline.com This iterative process of design, synthesis, and testing led to a compound with an IC₅₀ value of 0.2 nM. nih.govresearchgate.net

Another key strategy is "scaffold hopping," where the core of a known inhibitor is replaced with a different but structurally related scaffold to discover novel chemical series with improved properties. scispace.com This was used to develop FGFR inhibitors by replacing the core of the known drug AZD4547 with the 1H-pyrazolo[3,4-b]pyridine scaffold. scispace.com This led to derivatives with excellent potency and high selectivity for FGFR over other kinases. scispace.com

Systematic SAR exploration at various positions of the scaffold is also fundamental. This involves synthesizing a library of compounds with diverse substituents to probe the chemical space around the lead compound. This was demonstrated in the development of agents for triple-negative breast cancer, where a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (a related scaffold) were synthesized to optimize potency while reducing toxicity.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. These initial fragment hits then serve as starting points for building larger, more potent molecules.

The 1H-pyrazolo[3,4-b]pyridine scaffold is well-suited for FBDD. In one study, a fragment splicing strategy was employed to design potential TBK1 inhibitors. nih.gov This involved introducing an alkylamino side chain, characteristic of the known inhibitor BX795, onto the pyrazolopyridine core. nih.gov Although this initial series did not yield significant activity, the approach demonstrates the application of FBDD principles where fragments or key binding motifs from known ligands are combined onto a new scaffold. nih.gov

The core principle of FBDD is to identify small molecules that bind efficiently to "hot spots" on a protein surface. rsc.org The 1H-pyrazolo[3,4-b]pyridine core itself can be considered a robust fragment that can be elaborated upon to achieve high-affinity interactions.

Computational Chemistry and Molecular Docking Studies

Computational methods are indispensable tools in modern drug design, providing critical insights into how ligands interact with their protein targets at a molecular level. nih.gov For derivatives of 1H-pyrazolo[3,4-b]pyridine, molecular docking and other computational studies have been instrumental in rationalizing SAR and guiding optimization efforts. nih.govscispace.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, helping to visualize key interactions that contribute to binding affinity. nih.govscispace.com For example, docking studies of a hit compound against TBK1 revealed a binding model similar to a known inhibitor, URMC-099, which provided the confidence to proceed with modifications at specific sites. nih.govtandfonline.com These studies can also explain a lack of activity; a docking simulation showed that an alternative scaffold completely reversed the binding orientation, moving a key functional group away from its intended interaction site. nih.gov

Ligand-Protein Interactions and Binding Modes

The specific interactions between a 1H-pyrazolo[3,4-b]pyridine-based ligand and its target protein are what determine its biological effect. Molecular docking studies reveal the precise nature of these interactions, which typically include hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

In the case of TBK1 inhibitors, docking studies predicted that the pyrazolopyridine core forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone of residues Glu87 and Cys89. nih.gov Further optimization led to a potent compound, 15y , whose binding mode was analyzed in detail. The N1-H of the pyrazole ring was predicted to form a hydrogen bond with the backbone carbonyl of Glu87, while the pyridine nitrogen formed a hydrogen bond with the backbone NH of Cys89. nih.gov Additionally, an attached trifluoromethylphenyl group was shown to form a halogen bond with the side chain of Asp157, an interaction deemed important for high potency. nih.gov

For FGFR inhibitors, docking revealed that the high potency and selectivity of compound 4a were due to favorable contacts between its two chlorine atoms and residues Val561 (the gatekeeper) and Ala640 in the FGFR1 binding pocket. scispace.com The steric hindrance from a larger cysteine residue at the equivalent position in VEGFR2 likely explains the compound's selectivity. scispace.com

Table 1: Predicted Interactions of 1H-Pyrazolo[3,4-b]pyridine Derivatives with Kinase Targets This table is interactive. Click on the headers to sort the data.

CompoundTarget ProteinInteracting ResiduesInteraction TypeReference
Hit Compound 6 (15a)TBK1Glu87, Cys89Hydrogen Bond (Hinge Region) nih.gov
Compound 15yTBK1Glu87 (backbone C=O), Cys89 (backbone N-H)Hydrogen Bond nih.gov
Compound 15yTBK1Asp157Halogen Bond (with CF3-phenyl group) nih.gov
Compound 4aFGFR1Val561, Ala640Favorable Contacts (with Cl atoms) scispace.com
Compound 12fTBK1Glu87, Cys89Hydrogen Bond (reversed binding mode) nih.gov

Prediction of Potency and Selectivity

The prediction of potency and selectivity for derivatives of 1H-pyrazolo[3,4-b]pyridine-5-amine is a critical aspect of drug design, aiming to maximize therapeutic efficacy while minimizing off-target effects. This process heavily relies on iterative cycles of design, synthesis, and biological evaluation, guided by computational modeling and structure-activity relationship (SAR) studies.

A notable example involves the development of potent and selective inhibitors for TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov Researchers initiated their design strategy based on the binding mode of a hit compound within the TBK1 kinase domain. Initial modifications involved introducing various alkylamino side chains at the R² position of the pyrazolo[3,4-b]pyridine core, but these changes did not yield significant inhibitory activity. nih.gov

Subsequent rounds of optimization focused on modifying substituents at both the R¹ and R² positions, leading to the identification of compounds with significantly improved potency. For instance, through systematic exploration of the chemical space around the core scaffold, compound 15i was developed, showing an IC50 value of 8.5 nM. Further refinement, likely guided by molecular docking studies that highlight key interactions with amino acids like Asp157 in the ATP-binding site, led to compound 15t with an even lower IC50 of 0.8 nM. The culmination of this optimization process was compound 15y , which emerged as a highly potent and selective TBK1 inhibitor with an IC50 value of 0.2 nM. nih.gov

This progression demonstrates a clear strategy for predicting and enhancing potency. By analyzing the structural features that lead to increased activity (e.g., from 8.5 nM to 0.2 nM), researchers can build predictive models. These models, often combining quantum mechanics and molecular mechanics (QM/MM), help rationalize the observed SAR and forecast the potency of novel, unsynthesized analogs. The selectivity of these compounds is often assessed by screening them against a panel of related kinases. For example, compound 15y was noted for its good selectivity, indicating that the specific substitutions made on the 1H-pyrazolo[3,4-b]pyridine scaffold favor binding to TBK1 over other kinases. nih.gov

Another approach in predicting potency involves structure-based design using X-ray crystal structures of the target protein in complex with an inhibitor. For inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), potent compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold were identified. The crystal structure of a representative compound (compound 26 ) bound to NAMPT provided atomic-level insights into the key interactions driving potency, allowing for the rational design of further analogs with improved properties. nih.gov

The following table summarizes the inhibitory activities of selected 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1, illustrating the successful prediction and enhancement of potency through targeted chemical modifications. nih.gov

CompoundR¹ SubstituentR² SubstituentTBK1 IC50 (nM)
15i Data not availableData not available8.5
15t Data not availableData not available0.8
15y Data not availableData not available0.2
BX795 (Positive Control)7.1
MRT67307 (Positive Control)28.7

This table is based on data presented in the study on TBK1 inhibitors and showcases the progressive improvement in potency. nih.gov

Bioisostere Design Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound without significantly altering its binding affinity for the biological target. For the 1H-pyrazolo[3,4-b]pyridine scaffold, this approach is employed to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

A classic bioisosteric replacement strategy involves substituting one functional group for another with similar steric and electronic properties. For instance, in related pyrazole-containing compounds, the aryl group at the 5-position of the pyrazole ring has been a target for bioisosteric replacement. In a series of cannabinoid-1 receptor antagonists, replacing the conventional 5-aryl substituent with a 5-(5-alkynyl-2-thienyl) moiety proved to be a viable strategy, leading to a novel class of highly potent and selective derivatives. nih.gov This type of replacement, substituting a phenyl ring with a thiophene (B33073) ring (both aromatic bioisosteres), can alter the compound's interaction with hydrophobic pockets in the binding site and fine-tune its activity. nih.gov

Another powerful bioisosteric strategy involves the use of heterocyclic rings to replace key functional groups. In the development of inhibitors for casein kinase 2 (CSNK2), a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) series was successfully replaced with a 1,2,4-triazole (B32235) ring. acs.org Crystallographic data confirmed that the triazole ring mimicked the hydrogen bonding interactions of the original amide group with the target protein. While other heterocycles like oxadiazoles, thiazoles, and pyridines were tested, they were found to be weakly active, highlighting that the 1,2,4-triazole was a privileged amide bioisostere in this specific context due to its optimal fit and hydrogen bonding capabilities. acs.org This principle can be directly applied to the 1H-pyrazolo[3,4-b]pyridin-5-amine scaffold, where the amine or other functional groups could be replaced with suitable heterocyclic bioisosteres to modulate activity and properties.

In the context of designing inhibitors for protein-protein interactions (PPIs), such as the PEX14–PEX5 interaction, SAR studies of pyrazolo[4,3-c]pyridines revealed that replacing a phenyl ring with a larger aromatic system like naphthalene (B1677914) significantly enhanced inhibitory activity. This "scaffold hopping" or modification of a key substituent is a form of bioisosteric replacement that can lead to more effective engagement with the target's binding pockets. acs.org

The following table illustrates potential bioisosteric replacements that could be applied to the this compound core, based on established medicinal chemistry principles.

Original Functional GroupPotential Bioisostere(s)Rationale for Replacement
Phenyl RingThiophene, Pyridine, NaphthaleneModify aromatic interactions, alter solubility, escape patent space. nih.govacs.org
Amide Linker1,2,4-Triazole, OxadiazoleMimic hydrogen bonding, improve metabolic stability. acs.org
Carboxylic AcidTetrazoleMimic acidity and charge, improve oral bioavailability.
Methyl GroupHalogen (e.g., Cl, F)Modify steric bulk and electronic properties.

These strategies underscore the versatility of bioisosteric replacement in refining the pharmacological profile of 1H-pyrazolo[3,4-b]pyridine-based drug candidates.

Preclinical Research and Therapeutic Potential

In Vitro Assays and Methodologies

A variety of in vitro assays have been employed to characterize the biological effects of 1H-pyrazolo[3,4-b]pyridine derivatives at the cellular and molecular levels. These methodologies are fundamental for identifying lead compounds and understanding their structure-activity relationships (SARs). tandfonline.comnih.gov

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent antiproliferative activity across a range of human cancer cell lines. These assays are critical for the initial screening of potential anticancer agents.

For instance, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were evaluated as tubulin polymerization inhibitors. One compound, 15c , showed particularly strong and selective anti-proliferation against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.067 µM, while showing much lower activity against normal human embryonic lung cells (WI-38). nih.gov

In another study, novel pyrazolo[3,4-b]pyridines were synthesized and tested against various cancer cells. Compounds 14a and 14d were the most potent against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 4.2 µM and 5.9 µM, respectively. nih.gov Further investigation revealed that these compounds could induce cell cycle arrest and apoptosis in HepG2 cells. nih.gov

Additionally, research into TANK-binding kinase 1 (TBK1) inhibitors found that the derivative 15y exhibited micromolar antiproliferation effects on several cell lines, including A172 and U87MG (glioblastoma), A375 and A2058 (melanoma), and Panc0504 (pancreatic cancer). tandfonline.comnih.gov Amide derivatives developed as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors also showed nanomolar antiproliferation activities against human tumor lines like A2780 (ovarian cancer). nih.gov

CompoundTarget Cell LineIC₅₀ (µM)Research Focus
15c MCF-7 (Breast Cancer)0.067Tubulin Polymerization Inhibition nih.gov
14a HepG2 (Liver Cancer)4.2p38α MAPK Inhibition nih.gov
14d HeLa (Cervical Cancer)5.9p38α MAPK Inhibition nih.gov
Derivatives A172, U87MG, A375, etc.Micromolar rangeTBK1 Inhibition tandfonline.comnih.gov
Amide Derivatives A2780 (Ovarian Cancer)Nanomolar rangeNAMPT Inhibition nih.gov

A primary mechanism through which 1H-pyrazolo[3,4-b]pyridine derivatives exert their effects is via the inhibition of specific enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.

Kinase Inhibition:

ALK and ROS1: In efforts to overcome resistance to existing cancer therapies, a novel derivative, 10g , was identified as a potent inhibitor of both the L1196M mutant of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, with exceptional IC₅₀ values of less than 0.5 nM for both. nih.gov

p38α MAPK: Certain pyrazolo[3,4-b]pyridines showed significant inhibitory action against p38α mitogen-activated protein kinase, a key regulator of cellular pathways. Compounds 9c , 9h , 14a , and 14d had IC₅₀ values of 0.42, 0.41, 0.13, and 0.64 μM, respectively. nih.gov

TBK1: A series of derivatives were developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1). Through several rounds of optimization, compound 15y emerged with an outstanding IC₅₀ value of 0.2 nM and demonstrated good selectivity. tandfonline.comnih.govnih.gov

MNK1/MNK2: The 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold was identified as a core for inhibiting mitogen-activated protein kinase-interacting kinases. The derivative EB1 was a selective MNK1 inhibitor with an IC₅₀ of 0.69 μM, compared to 9.4 μM for MNK2. researchgate.net

Other Enzymes:

NAMPT: Structure-based design led to potent 1H-pyrazolo[3,4-b]pyridine-containing inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD salvage pathways. nih.gov

α-Amylase: In the search for antidiabetic agents, hydrazide and hydrazone derivatives were tested for their ability to inhibit α-amylase. Compound 3c (a hydrazide) was particularly active with an IC₅₀ of 9.6 µM. nih.gov

Compound/DerivativeTarget EnzymeIC₅₀
10g ALK-L1196M<0.5 nM nih.gov
10g ROS1<0.5 nM nih.gov
14a p38α MAPK0.13 µM nih.gov
9h p38α MAPK0.41 µM nih.gov
15y TBK10.2 nM tandfonline.comnih.gov
EB1 MNK10.69 µM researchgate.net
3c α-Amylase9.6 µM nih.gov

The therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine scaffold extends to infectious diseases. Certain derivatives have been tested for their antibacterial and tuberculostatic activity, with their efficacy often quantified by the minimal inhibitory concentration (MIC).

In one study, synthesized derivatives were tested in vitro for their tuberculostatic activity, with MIC values found to be in the range of 22-100 µg/cm³. nih.gov The same study also evaluated compounds 1 , 5 , and 6 against 25 strains of anaerobic and 25 strains of aerobic bacteria. The compounds showed elevated activity against the anaerobic bacteria but low activity against the aerobic strains. nih.gov Another study reported that a series of pyrazolo[3,4-b]pyridines displayed moderate in vitro antibacterial activity against several species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

To understand how these compounds affect cellular signaling, reporter gene assays are utilized. These assays can measure the transcriptional activity of specific pathways that are modulated by the compound of interest.

Research on TBK1 inhibitors demonstrated that the potent compound 15y effectively inhibited the TBK1 downstream interferon (IFN) signaling pathway. This was confirmed by measuring the mRNA expression of TBK1-downstream genes in stimulated human monocyte THP-1 cells and murine macrophage RAW264.7 cells. tandfonline.comnih.gov This indicates that the compound can successfully engage its target within a cellular context and block its signaling function.

In Vivo Model Studies

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and behavior in a whole-organism setting. These studies are a critical step in preclinical development.

While the outline gives cardiac hypertrophy as an example, published research on 1H-pyrazolo[3,4-b]pyridin-5-amine derivatives has focused on other disease models, particularly cancer and infectious diseases.

Cancer Xenograft Models: A representative NAMPT inhibitor, compound 26 , demonstrated encouraging in vivo efficacy in a mouse xenograft tumor model derived from the A2780 human ovarian cancer cell line. nih.gov This finding supports the potential of this class of compounds as systemically administered anticancer agents.

Hepatitis B Virus (HBV) Infection: A derivative of (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide, a related scaffold, was developed as an HBV capsid assembly modulator. An amino acid prodrug of the lead compound, 67 , was prepared to improve solubility and showed dose-dependent inhibition of HBV replication in a hydrodynamic injection-based mouse model of HBV infection. acs.org

Cognitive Function Models: A 1H-pyrazolo[3,4-b]pyridine derivative, 31 , was identified as a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). When tested in a mouse novel object recognition (NOR) behavioral model, which assesses visual recognition memory, compound 31 led to a significant improvement in memory retention, highlighting its potential for treating cognitive impairment. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

The study of pharmacokinetics (what the body does to a compound) and pharmacodynamics (what a compound does to the body) is crucial for the development of new therapeutic agents. For the 1H-pyrazolo[3,4-b]pyridine scaffold, research has focused on optimizing derivatives to improve their drug-like properties.

Pharmacokinetics (PK): Efforts to enhance the pharmacokinetic profiles of 1H-pyrazolo[3,4-b]pyridine derivatives have been a central theme in their development. For instance, a scaffold hopping exercise was undertaken to improve the metabolic stability and clearance rates of a potent CDK8 inhibitor series, which initially suffered from high clearance. nih.gov In another study, while developing hepatitis B virus (HBV) capsid assembly modulators, a lead compound (compound 56) from a (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide series showed potent activity but was hampered by suboptimal solubility, which likely contributed to its lack of in vivo efficacy. acs.org To address this, a more soluble amino acid prodrug was synthesized. acs.org

In a study focused on mGluR5 positive allosteric modulators for schizophrenia, the derivative 1H-pyrazolo[3,4-b]pyridine 31 was evaluated in satellite animals for a novel object recognition (NOR) cognition assay. These animals indicated a total plasma concentration of 2800 nM, providing key data on the compound's bioavailability and exposure. nih.gov

Pharmacodynamics (PD): The primary mechanism of action for many therapeutically relevant 1H-pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways. nih.gov Dysregulation of these kinases is a hallmark of many diseases, particularly cancer.

Derivatives have been designed as potent and selective inhibitors of various kinases. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov The standout compound, 15y , exhibited an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling pathways. nih.gov Other derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and c-Met, all of which are important targets in cancer therapy. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors, revealing key interactions, such as hydrogen bonding with the hinge region of the kinase domain, which are crucial for their inhibitory activity. nih.govnih.gov

Assessment of Toxicity and Safety Profile

The preclinical safety assessment of this compound and its related structures relies on data from standardized hazard identification systems and in vitro studies. Dosage information is excluded from this assessment.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements. nih.gov Similarly, the isomeric compound 1H-Pyrazolo[3,4-b]pyridin-3-amine is classified as toxic if swallowed. nih.gov

Hazard ClassificationAssociated CompoundSource
Harmful if swallowed (Acute toxicity, oral)This compound nih.gov
Causes skin irritationThis compound nih.gov
Causes serious eye irritationThis compound nih.gov
May cause respiratory irritationThis compound nih.gov
Toxic if swallowed (Acute toxicity, oral)1H-Pyrazolo[3,4-b]pyridin-3-amine nih.gov

Safety data sheets for related compounds recommend specific personal protective equipment (PPE) for handling, including safety goggles with side-shields, chemical-impermeable gloves, and respiratory protection if exposure limits are exceeded. echemi.comlgcstandards.com General hygiene considerations include avoiding contact with skin and eyes and preventing the chemical from entering drains or water bodies. lgcstandards.com

Importantly, in a preclinical in vivo study, new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines developed as anticancer agents exhibited no systemic toxicity in a mouse model of breast cancer. nih.gov The compounds were reported to only affect the implanted tumors and did not interfere with the animals' immune systems. nih.gov

Therapeutic Applications and Disease Areas

The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile building block for developing compounds with potential therapeutic applications across a wide spectrum of diseases. researchgate.netnih.gov The primary focus of research has been on their role as kinase inhibitors for the treatment of cancer. nih.gov

Oncology: The antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been demonstrated in numerous cancer models.

Kinase Inhibition: These compounds are frequently designed as kinase inhibitors, targeting enzymes like FGFRs, CDKs, TBK1, c-Met, and Aurora-A kinase, which are often dysregulated in cancer. researchgate.netnih.govnih.gov For example, derivatives have been identified as potent inhibitors of EGFR, including the T790M mutant which confers resistance to some therapies. nih.gov

Breast Cancer: A study on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines found that the most potent analogues inhibited tumor growth in an orthotopic breast cancer mouse model without showing systemic toxicity. nih.gov

Colon Cancer: A derivative, compound 8a, showed broad-spectrum antiproliferative activity across the National Cancer Institute's full panel of cancer cell lines, with a notable growth inhibition GI50 value of 2.16 μM. researchgate.net The scaffold is also active against HCT116 colon cancer cells. researchgate.net

Other Cancers: Research has highlighted the potential of these compounds in treating RAS-dependent cancers researchgate.net, melanoma, and acute myeloid leukemia (AML). nih.gov

Immunology and Inflammation: The 1H-pyrazolo[3,4-b]pyridine core is found in molecules with immunomodulatory and anti-inflammatory properties. researchgate.net As potent inhibitors of TBK1, a kinase central to innate immune signaling, these derivatives have potential applications in immune-related diseases. nih.gov

Neurological Disorders: Derivatives of this scaffold have been explored for their potential in treating neurological disorders. researchgate.net A notable example is the development of 1H-pyrazolo[3,4-b]pyridine 31 as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). nih.gov This compound improved cognitive function in a preclinical model of learning and memory, suggesting its potential for treating cognitive symptoms associated with schizophrenia. nih.gov

Infectious Diseases: The therapeutic reach of this chemical family extends to infectious diseases. researchgate.net Specifically, (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogues have been discovered as Hepatitis B Virus (HBV) capsid assembly modulators, a novel mechanism to combat chronic HBV infection. acs.org

Cardiovascular Conditions: Research has also pointed towards applications in cardiovascular diseases. researchgate.net One study detailed the discovery of pyrazolo[3,4-b]pyridine derivatives with dual activities of inhibiting vascular remodeling and promoting vasodilation, indicating their potential for treating pulmonary arterial hypertension. nih.gov

Disease AreaSpecific Application / TargetSource
OncologyKinase Inhibition (FGFR, CDK8, c-Met, TBK1, EGFR) nih.govnih.govnih.gov
Breast Cancer nih.gov
Colon Cancer researchgate.netresearchgate.net
RAS-dependent cancers, Melanoma, Acute Myeloid Leukemia nih.govresearchgate.net
Immunology / InflammationTBK1 Inhibition nih.govresearchgate.net
Neurological DisordersmGluR5 Positive Allosteric Modulator (Schizophrenia) nih.govresearchgate.net
Infectious DiseasesHepatitis B Virus (HBV) Capsid Assembly Modulation acs.orgresearchgate.net
Cardiovascular ConditionsPulmonary Arterial Hypertension researchgate.netnih.gov

Advanced Characterization Techniques in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about the structure and bonding within a molecule. For derivatives of 1H-pyrazolo[3,4-b]pyridine, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the two protons on the pyridine (B92270) ring appear as singlets at δ 8.21 and 8.65 ppm, while the -NH proton of the pyrazole (B372694) ring shows a signal at a significantly downfield shift of 14.32 ppm. growingscience.com For derivatives where a sulfonamide group is introduced, the -NH proton of the sulfonamide typically appears around δ 11 ppm, and the pyrazole -NH proton is observed near δ 14 ppm. growingscience.com In the case of 3-methyl-1-phenyl-1H-pyrazol-5-amine, the ¹H NMR spectrum shows a multiplet for the aromatic protons between δ 7.20-8.43, and two singlets for the two methyl groups at δ 2.69 and 2.94. jst.go.jp

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the carbon signals appear at δ 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, and 112.79. rsc.org In another example, 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the carbon signals are observed at δ 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, and 112.99. rsc.org

³¹P NMR: For derivatives containing a phosphorus atom, such as 1H-pyrazolo[3,4-b]pyridine phosphoramidates, ³¹P NMR spectroscopy is essential for characterizing the phosphorus environment. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectral Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 8.21, 8.65 (Py-H), 14.32 (NH) Not specified growingscience.com
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 rsc.org
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 rsc.org
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives, electrospray ionization mass spectrometry (ESI-MS) was used to confirm their structures. growingscience.com In another study, the mass spectrum of 6-bromo-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile showed the molecular ion peak (M⁺) at m/z 317.0, with an M+2 peak at m/z 319, confirming the presence of a bromine atom. jst.go.jp

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the synthesis of pyrazolo[3,4-b]pyridinecarbonyl azides, the appearance of a strong absorption band around 2140-2147 cm⁻¹ is a key indicator of the formation of the azide (B81097) (-CON₃) group, alongside the disappearance of bands associated with the precursor's NH and NH₂ groups. helsinki.fi For 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic IR peaks are observed at 3447, 3346, 3313, 3208 (N-H stretching), 3055 (C-H aromatic), 2928 (C-H aliphatic), and 2206 cm⁻¹ (C≡N stretching). rsc.org

Table 2: Characteristic IR Frequencies for 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound Key IR Absorptions (ν, cm⁻¹) Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N) rsc.org
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 3445, 3340, 3315, 3210 (N-H), 2206 (C≡N) rsc.org

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption and emission spectra of 1H-pyrazolo[3,4-b]pyridine derivatives are influenced by the substituents on the pyridine ring. nih.gov For instance, research on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline and its analogs has shown that these compounds exhibit fluorescence, and their photophysical properties are a subject of detailed study. researchgate.net

X-ray Crystallography for Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal. The crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been determined, showing that the 1H-pyrazolo[3,4-b]pyridine ring system is essentially planar. researchgate.net The dihedral angle between this ring system and the attached phenyl group was found to be 2.56 (6)°. researchgate.net In the crystal, molecules form inversion dimers through N-H···N hydrogen bonds. researchgate.net Similarly, the crystal structures of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been obtained in complex with enzymes, providing crucial information about their binding modes. nih.gov

Table 3: Crystallographic Data for a 1H-Pyrazolo[3,4-b]pyridine Derivative

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z

Data from Jasinski, J. P., et al. (2015). researchgate.net

Photophysical Properties Research

The photophysical properties of 1H-pyrazolo[3,4-b]pyridine derivatives, particularly their fluorescence, are of significant interest. Studies on 1H-pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b] nih.govresearchgate.netnaphthyridines have shown that their absorption and emission characteristics depend on the substituents at the C-6 and C-7 positions of the pyridine ring. nih.gov Research on pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]quinoxalines has explored their fluorescence behavior, including the formation of exciplexes and the influence of solvent polarity. researchgate.net The investigation of these properties is crucial for the development of these compounds for applications such as fluorescent sensors and materials for organic light-emitting diodes (OLEDs). mdpi.com

Patent Landscape and Intellectual Property

Overview of Patented 1H-Pyrazolo[3,4-B]pyridine Derivatives

The versatility of the 1H-pyrazolo[3,4-b]pyridine core allows for substitutions at multiple positions (N1, C3, C4, C5, and C6), giving rise to a multitude of derivatives with diverse biological activities. nih.gov This structural flexibility has been extensively exploited by pharmaceutical companies and research institutions, resulting in a broad spectrum of patented compounds.

A significant portion of the patent literature focuses on the development of kinase inhibitors. nih.gov The pyrazolo[3,4-b]pyridine scaffold is considered a "privileged" structure in this context, as it can effectively mimic the purine (B94841) ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site. nih.gov

Several major pharmaceutical companies have been active in patenting 1H-pyrazolo[3,4-b]pyridine derivatives. For instance, Array BioPharma has filed patents for derivatives as RAF kinase inhibitors. google.com Merck Sharp & Dohme has patented pyrazolo[3,4-b]pyridin-4-one derivatives as kinase inhibitors, and Sanofi has also been active in this area. epo.orggoogleapis.com

The patented derivatives often feature a variety of substituents designed to enhance potency, selectivity, and pharmacokinetic properties. Common modifications include the introduction of aryl, heteroaryl, and various substituted alkyl groups at different positions of the pyrazolo[3,4-b]pyridine ring system.

Below is a table of representative patented 1H-pyrazolo[3,4-b]pyridine derivatives and the assignees of the corresponding patents.

Derivative ClassKey Structural FeaturesPatent Assignee(s)
RAF Kinase InhibitorsVaried substitutions on the pyrazolo[3,4-b]pyridine core aimed at inhibiting RAF kinase.Array BioPharma
Pyrazolo[3,4-b]pyridin-4-one Kinase InhibitorsA ketone group at the 4-position of the pyridine (B92270) ring.Merck Sharp & Dohme
6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivativesSpecific substitutions at the 3, 4, and 6 positions.Sanofi
General 1H-Pyrazolo[3,4-b]pyridines for Therapeutic UseBroad claims covering a wide range of substitutions.Samumed, LLC

Analysis of Therapeutic Claims in Patents

The therapeutic claims associated with patented 1H-pyrazolo[3,4-b]pyridine derivatives are extensive and reflect the broad range of biological targets that can be modulated by this class of compounds. The majority of these claims are centered around the treatment of proliferative diseases, inflammatory conditions, and central nervous system disorders.

Oncology: A predominant area of therapeutic claims is in the treatment of various cancers. google.com This is a direct consequence of the success in developing potent kinase inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. Patented derivatives have been claimed as inhibitors of several kinases implicated in cancer progression, including:

RAF Kinase: For the treatment of cancers driven by the RAS/RAF/MEK/ERK pathway. google.com

Janus Kinase 3 (JAK3): For hematological malignancies and other cancers. google.com

TANK-Binding Kinase 1 (TBK1): For cancers where innate immunity and inflammatory pathways play a role. nih.govtandfonline.com

Tropomyosin Receptor Kinase (TRK): For cancers with TRK fusions. rsc.org

Patents explicitly mention the use of these compounds for treating a wide array of cancers, including colon, ovarian, pancreatic, breast, liver, prostate, and hematologic cancers. google.com

Inflammatory and Immune-Related Diseases: The role of various kinases in signaling pathways of the immune system has led to therapeutic claims for inflammatory and autoimmune diseases. For instance, TBK1 inhibitors with a 1H-pyrazolo[3,4-b]pyridine core have been investigated for their potential in treating conditions characterized by dysregulated innate immunity. nih.govtandfonline.com

Central Nervous System (CNS) Disorders: The patent literature also reveals an interest in 1H-pyrazolo[3,4-b]pyridine derivatives for the treatment of CNS disorders. This includes potential applications in neuroinflammation and other neurological conditions. nih.gov

The following table summarizes the key therapeutic claims found in the patent literature for 1H-pyrazolo[3,4-b]pyridine derivatives.

Therapeutic AreaSpecific Indications ClaimedTargeted Biological Pathways/Molecules
Oncology Colon, ovarian, pancreatic, breast, liver, prostate, and hematologic cancers. google.comInhibition of various kinases including RAF, JAK3, TBK1, and TRK. google.comnih.govrsc.org
Inflammatory Diseases Unspecified inflammatory conditions.Modulation of immune responses, particularly through inhibition of kinases like TBK1. nih.govtandfonline.comresearchgate.net
Central Nervous System Disorders Neuroinflammation and other neurological conditions.Inhibition of kinases involved in neuroinflammatory pathways. nih.gov

Emerging Research Areas and Future Perspectives

Development of Novel Derivatives with Enhanced Bioactivity

The development of novel derivatives from the 1H-pyrazolo[3,4-b]pyridine core is a key area of research, aimed at enhancing their biological activity and specificity. mdpi.comresearchgate.net By strategically modifying the core structure, scientists are creating new chemical entities with improved potency against various disease targets. nih.gov

One notable area of development involves the synthesis of amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov Structure-based design has led to the identification of compounds with nanomolar antiproliferative activities against human tumor cell lines in vitro. nih.gov One such derivative demonstrated significant efficacy in a mouse xenograft tumor model. nih.gov

Another successful approach has been the synthesis of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, which have been identified as potent tubulin polymerization inhibitors. One compound from this series, compound 15c , exhibited strong anti-proliferative activity against the MCF-7 breast cancer cell line and high selectivity over normal cells. nih.gov Further studies revealed its ability to disrupt tubulin morphology and arrest the cell cycle at the G2/M phase. nih.gov

The following table summarizes the bioactivity of selected novel derivatives:

Derivative Class Example Compound Target Bioactivity
Amides of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Compound 26 NAMPT Nanomolar antiproliferative activity, in vivo efficacy in A2780 xenograft model. nih.gov
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines Compound 15c Tubulin Potent and selective anti-proliferation against MCF-7 cells (IC50 = 0.067 µM). nih.gov
1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamides Not specified Not specified Novel derivatives prepared via palladium-catalyzed aminocarbonylation. researchgate.net

Exploration of New Therapeutic Targets

The structural versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for its interaction with a diverse range of biological targets, opening up avenues for new therapeutic applications. ontosight.ai A significant part of ongoing research is dedicated to identifying and validating these new targets.

As mentioned, nicotinamide phosphoribosyltransferase (NAMPT) has been identified as a key target for amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in the context of tumor metabolism. nih.gov Similarly, tubulin is another validated target for N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, which inhibit its polymerization, a critical process in cell division. nih.gov

Research on the broader family of pyrazolopyridines and related pyrazolopyrimidines has pointed towards other promising therapeutic targets. For instance, the epidermal growth factor receptor (EGFR) , a well-known target in cancer therapy, is inhibited by derivatives of the related 1H-pyrazolo[3,4-d]pyrimidine scaffold. nih.gov These inhibitors are designed to compete with ATP at the catalytic domain of the receptor. nih.gov Some of these derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

Furthermore, c-Met kinase , another important target in oncology, has been successfully inhibited by new pyrazolo[3,4-b]pyridine derivatives. rsc.org Specific derivatives have demonstrated nanomolar inhibition of c-Met and induced apoptosis in cancer cell lines. rsc.org

The table below outlines some of the therapeutic targets being explored for pyrazolo[3,4-b]pyridine and its related scaffolds.

Therapeutic TargetCompound ScaffoldTherapeutic Area
Nicotinamide phosphoribosyltransferase (NAMPT)1H-pyrazolo[3,4-b]pyridineCancer
Tubulin1H-pyrazolo[3,4-b]pyridineCancer
Epidermal Growth Factor Receptor (EGFR)1H-pyrazolo[3,4-d]pyrimidineCancer
c-Met kinase1H-pyrazolo[3,4-b]pyridineCancer

Combination Therapies

The potential use of 1H-pyrazolo[3,4-b]pyridin-5-amine derivatives in combination with other therapeutic agents is a promising area for future research. The multifaceted activity of these compounds suggests they could act synergistically with other anticancer drugs to enhance efficacy and overcome resistance. While specific studies on combination therapies involving this compound are not yet widely published, the approach is being explored for the broader pyrazolopyridine class. For instance, a patent has been filed for combination treatments that include a 1H-pyrazolo[4,3-b]pyridine derivative, an isomer of the compound of interest, as a PDE1 inhibitor alongside a second compound for treating psychiatric and cognitive disorders. This indicates a potential strategy that could be adapted for other pyrazolopyridine derivatives in different therapeutic areas, including oncology.

Advanced Delivery Systems

To improve the therapeutic index of this compound derivatives, the development of advanced delivery systems is a critical future direction. These systems can enhance drug solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy while minimizing systemic toxicity. Currently, there is a lack of published research specifically detailing the formulation of this compound into advanced delivery systems such as nanoparticles, liposomes, or polymer-drug conjugates. However, given the significant research into the anticancer properties of this compound class, exploring novel delivery strategies is a logical and necessary next step to translate these promising laboratory findings into clinical applications. The general reviews on pyrazolopyridines as potent pharmacophores for drug design highlight the importance of this class of compounds, suggesting that research into their formulation and delivery is a field ripe for exploration. nih.govnih.gov

常见问题

Q. Basic Safety & Handling

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Storage: Keep derivatives in sealed containers at room temperature in dry, ventilated areas .
  • Spill Management: Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-B]pyridin-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。